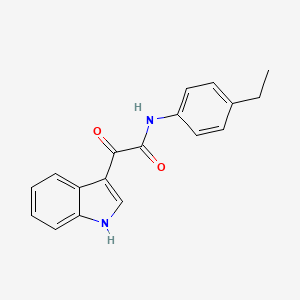

N-(4-乙基苯基)-2-(1H-吲哚-3-基)-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is also known as H-151, a potent antagonist of the signaling molecule STING in mouse and human cells . It covalently binds to Cys91 of STING, preventing activation via blockade of palmitoylation at Cys91 . It reduces systemic cytokine response in mice treated with the STING agonist 10-carboxymethyl-9-acridanone and showed efficacy in Trex-/- mice .

Molecular Structure Analysis

The molecular formula of “N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is C17H17N3O . Its molecular weight is approximately 279.34 .Physical And Chemical Properties Analysis

“N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is a solid substance . It is soluble in DMSO to >75 mM .科学研究应用

化学选择性乙酰化和药物合成

N-(4-乙基苯基)-2-(1H-吲哚-3-基)-2-氧代乙酰胺在合成各种药理活性剂中充当关键化合物。例如,它在化学选择性乙酰化过程中起着重要作用,以合成中间体,如 N-(2-羟苯基)乙酰胺,这对抗疟药的开发至关重要。这种乙酰化过程利用 Novozym 435 等催化剂,突出了该化合物在通过动力学控制合成创造药物中的适用性,为优化特定酰基供体和反应参数的条件以获得高效率和选择性提供了见解 (Magadum & Yadav, 2018)。

抗过敏特性

进一步的研究深入探讨了 N-(吡啶-4-基)-(吲哚-3-基)乙酰胺的抗过敏潜力,展示了结构相似的化合物的治疗能力。例如,特别关注 N-(吡啶-4-基)-[1-(4-氟苄基)吲哚-3-基]乙酰胺,在某些检测中显示出比传统抗过敏药物如阿司咪唑高 406 倍的效力,表明这些化合物在治疗过敏反应中具有很强的潜力 (Menciu 等,1999)。

放射合成和增效剂

该化合物的框架适用于除草剂和增效剂的放射合成,例如创建高特异性活性化合物 [苯基-4-3H]乙草胺。此类应用强调了其在研究除草剂的代谢和作用模式方面的多功能性,有助于开发更有效和更有针对性的农用化学品 (Latli & Casida, 1995)。

谷氨酰胺酶抑制用于癌症治疗

在癌症研究中,双-2-(5-苯基乙酰胺-1,2,4-噻二唑-2-基)乙基硫醚 (BPTES) 的类似物已被合成以抑制谷氨酰胺酶,这是一种癌症细胞代谢中的关键酶。N-(4-乙基苯基)-2-(1H-吲哚-3-基)-2-氧代乙酰胺的衍生物在这一领域显示出前景,通过靶向代谢弱点提供了开发新的癌症疗法的潜在途径 (Shukla 等,2012)。

抗真菌和抗菌剂

其结构类似物已被探索用于广谱抗真菌和抗菌特性,突出了该化合物作为针对各种病原微生物开发治疗方法的基础的潜力。这包括对对念珠菌属有效的衍生物的研究及其在解决与真菌感染相关的全球健康挑战中的应用 (Bardiot 等,2015)。

作用机制

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other indole derivatives, it might interact with various enzymes or receptors, leading to changes in cellular signaling pathways .

Biochemical Pathways

Indole derivatives are known to interact with a wide range of biochemical pathways, including those involved in inflammation, apoptosis, and cell proliferation .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Result of Action

Based on its structural similarity to other indole derivatives, it might have anti-inflammatory, anti-apoptotic, or anti-proliferative effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide . .

属性

IUPAC Name |

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-12-7-9-13(10-8-12)20-18(22)17(21)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKGJKVQTGKCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2916321.png)

![3,5-di(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-cinnamoylphenoxy)tetrahydro-2H-pyran-4-yl acetate](/img/structure/B2916322.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2916324.png)

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2916325.png)

![N-cyclopentyl-1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916327.png)

![2-Chloro-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]acetamide](/img/structure/B2916332.png)

![4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]-N-(2-phenylpropyl)benzamide](/img/structure/B2916333.png)

![N-(3-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2916334.png)

![4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916336.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2916338.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate](/img/structure/B2916340.png)